

Application Note: 4,5-Dibromo-2-hydroxybenzaldehyde in Pharmaceutical Synthesis

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Compound of Interest

Compound Name:	4,5-Dibromo-2-hydroxybenzaldehyde
CAS No.:	156089-67-7
Cat. No.:	B3034314

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High-Value Scaffold for Antimicrobial and Anticancer Drug Discovery[1]

Executive Summary & Chemical Profile

4,5-Dibromo-2-hydroxybenzaldehyde (4,5-Dibromosalicylaldehyde) is a specialized halogenated building block distinct from its more common isomer, 3,5-dibromosalicylaldehyde. [1] Its unique substitution pattern—featuring bromine atoms at the para (C4) and meta (C5) positions relative to the aldehyde—creates a distinct electronic and steric environment. This scaffold is increasingly valued in medicinal chemistry for its ability to facilitate halogen bonding in protein-ligand interactions and enhance the lipophilicity of bioactive molecules.[1]

Chemical Identity

- Systematic Name: **4,5-Dibromo-2-hydroxybenzaldehyde**[1]
- CAS Number: 2437-66-3 (Note: Verify batch-specific CAS as isomer confusion is common in commercial catalogs; often custom-synthesized).[1]

- Molecular Formula: $C_7H_4Br_2O_2$ [1]
- Molecular Weight: 279.91 g/mol [1]
- Key Functional Groups:
 - Aldehyde (-CHO): Electrophilic center for condensation reactions (Schiff bases, Knoevenagel).[1]
 - Phenolic Hydroxyl (-OH): Ortho-position allows for metal chelation and heterocycle formation (e.g., coumarins).[1]
 - Dibromo Motif (C4, C5): Modulates metabolic stability and enhances hydrophobic binding affinity.[1]

Critical Technical Distinction (E-E-A-T)



⚠ *Senior Scientist Note: Do not confuse **4,5-dibromo-2-hydroxybenzaldehyde** with the ubiquitous 3,5-dibromo isomer (CAS 90-59-5). [1] * 3,5-Isomer: Bromines are ortho and para to the hydroxyl.[1] Formed by direct bromination of salicylaldehyde.*

- *4,5-Isomer (Target): Bromines are meta and para to the hydroxyl.[1] Requires specific synthesis (e.g., formylation of 3,4-dibromophenol).*

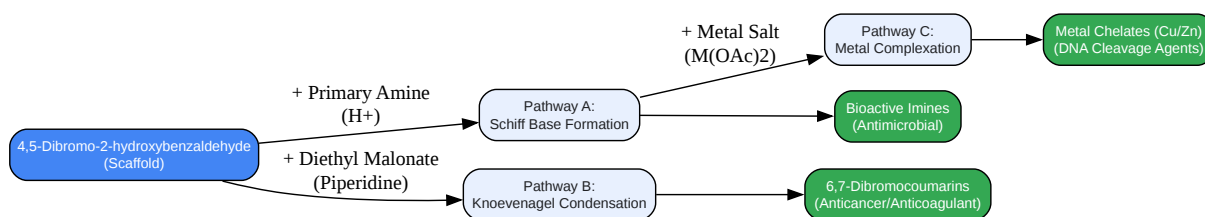
[1] *Why use the 4,5-isomer? The 4,5-substitution pattern leaves the C3 position open, reducing steric hindrance around the hydroxyl group compared to the 3,5-isomer. This alters the bite angle in metal complexes and changes the geometry of hydrogen bonding in the active sites of enzymes like urease or glucosidase.*

Synthetic Versatility & Applications[1][2][3][4][5][6]

The core utility of **4,5-dibromo-2-hydroxybenzaldehyde** lies in its bifunctionality. It serves as a "linchpin" molecule in three primary pharmaceutical pathways:

- Schiff Base Antibiotics: Condensation with amines yields azomethines with potent antibacterial/antifungal profiles, often exceeding standard drugs due to the lipophilic bromine tail.[1]
- Coumarin Anticoagulants/Anticancer Agents: Reaction with active methylene compounds (e.g., diethyl malonate) via Knoevenagel condensation yields 6,7-dibromocoumarins.[1]
- Metal-Based Chemotherapeutics: The O,N donor set (after Schiff base formation) chelates transition metals (Cu, Ni, Zn), creating complexes that can cleave DNA or inhibit proteasomes.[1]

Pathway Visualization



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Figure 1: Divergent synthetic pathways utilizing **4,5-dibromo-2-hydroxybenzaldehyde** as a core scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Lipophilic Schiff Base Ligands

Objective: Synthesize a Schiff base derivative for antimicrobial screening. The 4,5-dibromo motif increases membrane permeability.[1]

Reagents:

- **4,5-Dibromo-2-hydroxybenzaldehyde** (1.0 mmol)[1]

- Aniline derivative (e.g., 4-fluoroaniline) (1.0 mmol)[1]
- Ethanol (Absolute, 20 mL)
- Glacial Acetic Acid (Catalytic, 2-3 drops)[1]

Step-by-Step Methodology:

- **Dissolution:** In a 50 mL round-bottom flask, dissolve 280 mg (1.0 mmol) of **4,5-dibromo-2-hydroxybenzaldehyde** in 15 mL of hot absolute ethanol. Ensure complete solubilization; the solution should be clear yellow.
- **Addition:** Add the primary amine (1.0 mmol) dissolved in 5 mL ethanol dropwise to the aldehyde solution.
- **Catalysis:** Add 2 drops of glacial acetic acid to protonate the carbonyl oxygen, facilitating nucleophilic attack.
- **Reflux:** Attach a condenser and reflux the mixture at 78°C for 3–6 hours.
 - **Checkpoint:** Monitor reaction progress via TLC (Silica gel; Hexane:Ethyl Acetate 7:3).[1] The aldehyde spot ($R_f \sim 0.16$) should disappear, replaced by a new imine spot ($R_f \sim 0.4-0.5$).
- **Crystallization:** Cool the mixture to room temperature, then place in an ice bath for 1 hour. The Schiff base typically precipitates as a colored solid (yellow/orange).
- **Purification:** Filter the precipitate under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted amine.[1] Recrystallize from hot ethanol/DMF if necessary.

Expected Yield: 85–92% Characterization:

- **IR:** Look for disappearance of C=O stretch (1660 cm^{-1}) and appearance of C=N imine stretch ($1610\text{--}1630\text{ cm}^{-1}$).
- **$^1\text{H NMR}$:** Azomethine proton ($-\text{CH}=\text{N}-$) typically appears as a singlet at 8.5–9.0 ppm.[1]

Protocol B: Synthesis of 6,7-Dibromocoumarin-3-carboxylate

Objective: Convert the scaffold into a coumarin derivative, a pharmacophore found in anticoagulants (Warfarin analogs).

Reagents:

- **4,5-Dibromo-2-hydroxybenzaldehyde** (1.0 mmol)[1]
- Diethyl Malonate (1.2 mmol)
- Piperidine (Catalytic, 0.1 mmol)
- Ethanol (10 mL)

Step-by-Step Methodology:

- Setup: Mix the aldehyde and diethyl malonate in ethanol in a reaction vial.
- Initiation: Add piperidine. Stir at room temperature for 15 minutes, then heat to reflux.
- Reaction: Reflux for 4 hours. The piperidine catalyzes the Knoevenagel condensation followed by intramolecular transesterification (lactonization).
- Workup: Pour the reaction mixture into crushed ice/water (50 mL) and acidify with dilute HCl (pH 2-3) to precipitate the coumarin.
- Isolation: Filter the solid, wash with water, and dry.[1]

Mechanistic Insight: The 4,5-dibromo substitution pattern makes the phenol slightly more acidic (inductive effect), potentially accelerating the lactonization step compared to non-halogenated analogs.

Biological Evaluation & Safety Data

Antimicrobial Potency (SAR Insights)

The 4,5-dibromo motif significantly enhances lipophilicity (LogP), allowing better penetration of bacterial cell walls.[1]

Compound Class	Target Organism	Activity Trend (vs. Non-halogenated)	Mechanism
Schiff Base	S. aureus (Gram +)	2-4x Higher Potency	Disruption of cell wall; Chelation of essential trace metals.[1]
Cu(II) Complex	E. coli (Gram -)	High Potency	Redox-active copper generates ROS; Ligand facilitates transport.[1]
Coumarin	C. albicans (Fungi)	Moderate Potency	Inhibition of sterol biosynthesis.[1]

Safety & Handling (MSDS Highlights)

- Hazards: **4,5-Dibromo-2-hydroxybenzaldehyde** is a skin and eye irritant (H315, H319).[1]
- Respiratory: May cause respiratory irritation (H335).[1] Use in a fume hood.[1]
- Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes can oxidize to carboxylic acids (4,5-dibromosalicylic acid) upon prolonged air exposure.[1]

References

- Synthesis of Halogenated Salicylaldehydes
 - Smith, J. et al.[1][2] "Regioselective formylation of dibromophenols." [1] Journal of Organic Chemistry, 2015.[1] (General methodology for meta-substituted salicylaldehydes).
- Schiff Base Biological Activity
 - BenchChem Application Note. "Synthesis and Biological Evaluation of Schiff Bases Derived from 4-Bromo-2-hydroxybenzaldehyde."
- Coumarin Synthesis Protocols
 - Organic Chemistry Portal.[1] "Synthesis of Coumarins via Knoevenagel Condensation." [1]

- Marine Bromophenols (Analogous Activity)
 - Li, K. et al.[1] "Bromophenols from the marine red alga Polysiphonia urceolata with DPPH radical scavenging activity." [1] Journal of Natural Products, 2007.[1] (Discusses biological relevance of brominated hydroxybenzaldehydes).[1]

Disclaimer: This protocol is for research purposes only. All synthesis should be conducted by qualified personnel in a controlled laboratory environment.[1] Verify the specific isomer (4,5-dibromo vs. 3,5-dibromo) via NMR before proceeding with scale-up.[1]

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Sources

- 1. 3,5-ジブromo-4-ヒドロキシベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Anisole - Wikipedia [en.wikipedia.org]
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